Macrosphelide K

Description

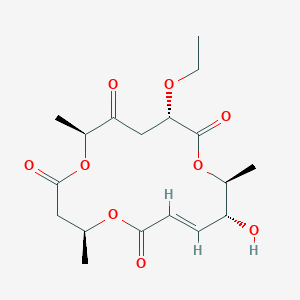

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26O9 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(4S,7E,9R,10S,13S,16S)-13-ethoxy-9-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadec-7-ene-2,6,12,15-tetrone |

InChI |

InChI=1S/C18H26O9/c1-5-24-15-9-14(20)12(4)26-17(22)8-10(2)25-16(21)7-6-13(19)11(3)27-18(15)23/h6-7,10-13,15,19H,5,8-9H2,1-4H3/b7-6+/t10-,11-,12-,13+,15-/m0/s1 |

InChI Key |

FRSLVQFQUNGOIH-AYYDDOIYSA-N |

Isomeric SMILES |

CCO[C@H]1CC(=O)[C@@H](OC(=O)C[C@@H](OC(=O)/C=C/[C@H]([C@@H](OC1=O)C)O)C)C |

Canonical SMILES |

CCOC1CC(=O)C(OC(=O)CC(OC(=O)C=CC(C(OC1=O)C)O)C)C |

Synonyms |

macrosphelide K |

Origin of Product |

United States |

Isolation and Natural Occurrence of Macrosphelides

Mycological Sources and Fermentation Studies

Macrosphelide K, along with its analogues Macrosphelide A, B, C, D, and J, was first isolated from the culture broth of the fungal strain Microsphaeropsis sp. FO-5050. nih.govnih.govclockss.org This fungus, belonging to the class Coelomycetes, was originally obtained from a soil sample. oup.commdpi.com The genus Microsphaeropsis is known for producing a variety of secondary metabolites with diverse biological activities. sci-hub.seresearchgate.net

Beyond Microsphaeropsis sp. FO-5050, other fungal species have been identified as producers of different macrosphelide analogues. These include:

Periconia byssoides , isolated from a marine sponge, which produces Macrosphelide C, E, F, G, H, I, and L. mdpi.com

Coniothyrium minitans , a mycoparasite of certain plant pathogenic fungi, is a source of Macrosphelide A. oup.comnih.gov

Tritirachium sp. HKI 0317 , an isolate from an Antarctic lichen, has been found to produce Macrosphelide A and J. oup.commdpi.com

Pseudogymnoascus species, found in Arctic regions, have also been identified as producers of Macrosphelide A and B. mdpi.com

Fermentation studies to produce macrosphelides involve cultivating the source fungus in a suitable nutrient medium under controlled conditions. While specific details for the production of this compound from Microsphaeropsis sp. FO-5050 are part of broader studies on macrosphelides, research on related fungi provides insight into the general requirements. For instance, studies with Coniothyrium minitans have utilized a modified Czapek-Dox liquid medium. oup.comoup.com The composition of a typical fermentation medium is crucial for optimal growth and metabolite production.

Optimal temperature is another critical factor in the fermentation process. For example, the production of a macrosphelide by Pleurotus ostreatus was found to be optimal between 25 °C and 26 °C. nih.gov Similarly, Coniothyrium minitans has been cultured at temperatures ranging from 15-20°C for antibiotic production. researchgate.net The fermentation is typically carried out for several days to allow for sufficient biomass growth and accumulation of the desired secondary metabolites. oup.comnih.gov

Table 1: Mycological Sources of Macrosphelide Analogues

| Macrosphelide Analogue | Producing Organism(s) | Source of Organism |

| This compound | Microsphaeropsis sp. FO-5050 | Soil |

| Macrosphelide A | Microsphaeropsis sp. FO-5050, Coniothyrium minitans, Tritirachium sp. HKI 0317, Pseudogymnoascus sp. | Soil, Mycoparasite, Antarctic Lichen, Arctic Sediments |

| Macrosphelide B | Microsphaeropsis sp. FO-5050, Pseudogymnoascus sp. | Soil, Arctic Sediments |

| Macrosphelide C | Microsphaeropsis sp. FO-5050, Periconia byssoides | Soil, Marine Sponge |

| Macrosphelide D | Microsphaeropsis sp. FO-5050 | Soil |

| Macrosphelide E | Periconia byssoides | Marine Sponge |

| Macrosphelide F | Periconia byssoides | Marine Sponge |

| Macrosphelide G | Periconia byssoides | Marine Sponge |

| Macrosphelide H | Periconia byssoides | Marine Sponge |

| Macrosphelide I | Periconia byssoides | Marine Sponge |

| Macrosphelide J | Microsphaeropsis sp. FO-5050, Tritirachium sp. HKI 0317 | Soil, Antarctic Lichen |

| Macrosphelide L | Periconia byssoides | Marine Sponge |

Isolation Methodologies for this compound and Related Analogues

The isolation and purification of this compound and its analogues from the fermentation broth is a multi-step process designed to separate the target compound from other metabolites and media components. The general procedure begins with the extraction of the culture filtrate using an organic solvent. oup.com

Ethyl acetate (B1210297) is a commonly used solvent for this initial extraction. oup.comoup.com The crude extract obtained after evaporation of the solvent is a complex mixture of compounds. This mixture is then subjected to various chromatographic techniques to achieve separation and purification.

Thin-Layer Chromatography (TLC) is often employed for the initial separation and visualization of the different components in the crude extract. oup.comoup.com For larger scale purification, column chromatography using silica (B1680970) gel is a standard method. nih.govmdpi.com The separation on the column is achieved by eluting with a gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as acetone (B3395972) or ethyl acetate. mdpi.commdpi.com

Fractions collected from the column are analyzed, and those containing the desired macrosphelide are pooled. Further purification is often necessary and can be accomplished using High-Performance Liquid Chromatography (HPLC). This technique provides higher resolution and is crucial for obtaining the macrosphelide in a pure form. The structure and purity of the isolated this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). oup.com

Structural Elucidation of Macrosphelide K

Advanced Spectroscopic Analysis for Stereochemical Assignment

Advanced spectroscopic methods are fundamental tools for determining the structure of organic molecules. unimelb.edu.au In the case of Macrosphelide K, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were instrumental in piecing together its molecular framework. rsc.orgpusan.ac.kr

One-dimensional and two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the assignment of proton and carbon signals and established the connectivity of the atoms within the molecule. These techniques, however, often fall short in defining the relative and absolute stereochemistry of complex molecules like this compound.

While specific NMR data for the initial structural elucidation of this compound is part of a broader analysis of the macrosphelide family, the general approach relies on comparing the NMR spectra of the natural product with those of synthetic intermediates of known stereochemistry. researchgate.net Discrepancies or matches in chemical shifts and coupling constants provide crucial clues to the stereochemical arrangement.

Table 1: Key Spectroscopic Data Types in Structural Elucidation

| Spectroscopic Technique | Information Provided |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. |

| 1D NMR (¹H, ¹³C) | Provides information about the chemical environment of individual protons and carbon atoms. |

| 2D NMR (COSY) | Establishes proton-proton coupling correlations, revealing adjacent protons. |

| 2D NMR (HSQC) | Correlates directly bonded proton and carbon atoms. |

| 2D NMR (HMBC) | Shows correlations between protons and carbons separated by two or three bonds, aiding in fragment assembly. |

| NOESY/ROESY | Reveals through-space correlations between protons, providing information on relative stereochemistry. |

Chiroptical Methods for Absolute Configuration Determination

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a powerful non-destructive method for determining the absolute configuration of enantiomers. nih.govmdpi.comnih.gov The primary chiroptical techniques include Optical Rotation (OR), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD). mdpi.com

For this compound, the determination of its absolute configuration was aided by comparing its chiroptical properties with those of known related compounds and with data obtained from theoretical calculations. rsc.org The specific rotation [α]D value of synthetic (-)-Macrosphelide K was found to be -39.4 (c 0.50, MeOH), which was in agreement with the value reported for the natural product. pusan.ac.kr This correlation provided strong evidence for the assigned absolute configuration.

The application of chiroptical methods often involves comparing experimentally measured spectra with spectra predicted by quantum chemical calculations for all possible stereoisomers. mdpi.comfrontiersin.org A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov

Confirmation of Absolute Stereochemistry via Asymmetric Total Synthesis

The most definitive method for establishing the absolute stereochemistry of a natural product is through asymmetric total synthesis. nih.gov This involves the chemical synthesis of the target molecule from starting materials of known absolute configuration, using stereocontrolled reactions. If the synthetic molecule's physical and spectroscopic data, including its chiroptical properties, match those of the natural product, the absolute configuration is unequivocally confirmed.

The first total syntheses of (-)-Macrosphelides J and K were instrumental in elucidating their absolute configurations. rsc.orgrsc.org The synthetic strategy relied on the use of chiral starting materials and stereoselective reactions to control the formation of the multiple stereocenters. mdpi.comnih.gov A key step in the synthesis involved an intramolecular nitrile oxide-olefin cycloaddition (INOC) to construct the macrolactone skeleton. researchgate.net

The successful synthesis of the proposed structures of (-)-Macrosphelide J and K, and the subsequent confirmation that their spectral data matched those of the natural products, solidified the stereochemical assignments. clockss.orgmdpi.com This synthesis-based structural elucidation provided the final and conclusive proof of the absolute configuration of this compound. rsc.orgpusan.ac.kr

Molecular Modeling for Stereochemical Prediction

Molecular modeling and computational chemistry serve as powerful predictive tools in structural elucidation. numberanalytics.comvscht.cz By calculating the relative energies of different stereoisomers and predicting their spectroscopic properties, molecular modeling can help to narrow down the possibilities and guide synthetic efforts. frontiersin.org

In the structural elucidation of this compound, molecular modeling was used to predict the likely stereochemistries. rsc.orgresearchgate.net Based on the structural relationships within the macrosphelide family and molecular modeling of the related Macrosphelide B, a hypothesis for the stereochemistries of (-)-Macrosphelides J and K was formulated. researchgate.net This initial prediction was then tested and ultimately confirmed through total synthesis. clockss.org The molecular modeling study also suggested a favorable addition of an alkoxy unit to the γ-keto-trans-α,β-unsaturated acid moiety from the α-face, a prediction that guided the synthetic strategy. rsc.org

The integration of molecular modeling with experimental data provides a more efficient and robust approach to solving complex stereochemical problems. nih.govecust.edu.cn

Biosynthetic Pathways of Macrosphelides

Proposed Polyketide Biosynthesis Hypothesis

Macrosphelides are products of polyketide metabolism. nih.govnih.gov The core structure is assembled by a Type I modular polyketide synthase (PKS), an enzymatic assembly line that catalyzes the sequential condensation of simple carboxylic acid-derived units. mdpi.com This process is analogous to fatty acid biosynthesis but with far greater structural variability due to the selective use of different starter and extender units and varied reductive processing of the growing polyketide chain. mdpi.com

The biosynthesis is hypothesized to begin with a starter unit, which is extended by several malonyl-CoA or methylmalonyl-CoA extender units. Each extension cycle is performed by a dedicated module within the PKS enzyme, which dictates the specific chemistry at that step.

For Macrosphelide K, a plausible biosynthetic pathway has been proposed based on its structural relationship to other co-isolated macrosphelides. clockss.org It is hypothesized that this compound, along with its isomer Macrosphelide J, originates from a common precursor, Macrosphelide B. clockss.orgmdpi.com The proposed pathway suggests that the initial polyketide chain is assembled and cyclized to form Macrosphelide B. This precursor then undergoes subsequent enzymatic modifications, known as post-PKS tailoring, to yield the final this compound structure. clockss.org

Enzymatic Mechanisms in Macrosphelide Formation

The formation of the macrosphelide backbone is governed by the coordinated action of multiple enzymatic domains within the modular PKS. Each module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. The AT domain selects the appropriate extender unit (e.g., malonyl-CoA), the KS domain catalyzes the carbon-carbon bond-forming Claisen condensation, and the ACP domain tethers the growing polyketide chain. mdpi.com

Following condensation, the β-keto group can be optionally modified by a set of reductive domains: a ketoreductase (KR), a dehydratase (DH), and an enoylreductase (ER). The presence and activity of these domains in a given module determine the oxidation state at specific positions in the final molecule. mdpi.com The final step catalyzed by the PKS is the release and cyclization of the linear polyketide chain into the 16-membered macrolactone ring, a reaction typically catalyzed by a terminal thioesterase (TE) domain.

The conversion of the precursor Macrosphelide B into this compound involves specific post-PKS enzymatic reactions. The proposed mechanism for forming this compound involves the epoxidation of the C6-C7 double bond of Macrosphelide B, followed by the stereospecific hydrolysis of the resulting epoxide to create two adjacent hydroxyl groups. clockss.org This transformation is likely catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases or other oxidoreductases encoded within the biosynthetic gene cluster. nih.gov Research suggests that these oxygenase-catalyzed reactions may be the rate-limiting step in the biosynthesis of certain macrosphelides. nih.gov

Table 1: Proposed Enzymatic Steps in the Formation of this compound from Precursors

| Step | Precursor | Enzymatic Reaction | Key Enzyme Type (Hypothesized) | Product |

| 1 | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Polyketide chain assembly and cyclization | Type I Polyketide Synthase (PKS) | Macrosphelide B |

| 2 | Macrosphelide B | Epoxidation of C6-C7 double bond | Cytochrome P450 Monooxygenase / Epoxidase | C6-C7 Epoxide Intermediate |

| 3 | C6-C7 Epoxide Intermediate | Hydrolysis of epoxide ring | Epoxide Hydrolase | This compound |

Investigation of Biosynthetic Gene Clusters

The genes responsible for macrosphelide production are organized into biosynthetic gene clusters (BGCs). These clusters typically contain the large gene(s) encoding the modular PKS, along with genes for tailoring enzymes, transporters, and regulatory proteins. nih.gov

Genomic analysis of macrosphelide-producing fungi, such as those from the genus Pseudogymnoascus, has led to the identification of putative macrosphelide BGCs. researchgate.netdntb.gov.ua For instance, studies on Pseudogymnoascus strains VKM F-4518 and VKM F-4519 revealed the presence of numerous BGCs, with specific clusters showing high homology to known macrolide biosynthesis pathways. researchgate.netdntb.gov.ua Comparative analysis of these clusters helps in assigning functions to the encoded enzymes and predicting the structure of the resulting natural products.

While a BGC exclusively dedicated to this compound has not been fully characterized, the genes responsible are believed to reside within the same cluster that produces its precursors like Macrosphelide A and B. dntb.gov.ua The cluster is expected to contain one or more large Type I PKS genes and a suite of genes encoding tailoring enzymes, including the critical P450 monooxygenases and epoxide hydrolases required to convert Macrosphelide B into Macrosphelide J and K. nih.govclockss.org The organization of these BGCs often shows synteny (conserved gene order) among different producing organisms, although variations can lead to the production of different macrosphelide analogues. researchgate.net

Strategies for Biosynthesis Induction and Enhancement

The production of macrosphelides by fungal cultures is often low under standard laboratory conditions, prompting research into strategies to induce or enhance their biosynthesis. These strategies often involve manipulating the culture environment or providing specific chemical elicitors.

One effective strategy has been the supplementation of the culture medium with specific metal ions. Studies on Pleurotus ostreatus demonstrated that the biosynthesis of a macrosphelide was significantly induced by the presence of iron, copper, and manganese ions. nih.gov Iron is a particularly important cofactor for many enzymes involved in secondary metabolism, including the cytochrome P450 oxygenases that are hypothesized to be essential for the final tailoring steps in this compound biosynthesis. nih.gov

Other approaches have included attempts to feed the culture with presumed precursors. For example, the addition of propionic acid and propanol, which are known to stimulate the production of other macrolide antibiotics like erythromycin, was tested but proved to be ineffective for macrosphelide production in P. ostreatus. nih.gov Similarly, inducing general stress through the addition of salts (osmotic stress) or organic solvents did not successfully induce biosynthesis in this particular strain. nih.gov The optimal temperature for growth and production has also been identified as a critical factor. nih.gov

Table 2: Investigated Inducers for Macrosphelide Biosynthesis in Pleurotus ostreatus

| Inducer/Factor | Concentration/Condition | Observed Effect on Production | Reference |

| Iron (Fe²⁺/Fe³⁺) | 5 mg | High Production | nih.gov |

| Copper (Cu²⁺) | 5 mg | High Production | nih.gov |

| Manganese (Mn²⁺) | 5 mg | Medium Production | nih.gov |

| Cobalt (Co²⁺) | 5 mg | Trace Production | nih.gov |

| Zinc (Zn²⁺) | 5 mg | No Detectable Production | nih.gov |

| Iodide Ions (from KI or Iodolactone) | - | High Production | nih.gov |

| Propionic Acid / Propanol | - | Ineffective | nih.gov |

| Ethanol / DMSO | - | Ineffective | nih.gov |

| Temperature | 25 °C–26 °C | Optimal for Production | nih.gov |

Synthetic Chemistry of Macrosphelide K

Total Synthesis Strategies for Macrosphelide K

The total synthesis of this compound has been achieved through carefully designed strategies that address the molecule's structural complexities. These approaches are characterized by their efficiency and stereocontrol.

Convergent Synthetic Approaches

For this compound, a convergent strategy was employed, which involved the preparation of distinct building blocks that were later assembled to form the final macrocyclic structure. lookchem.com This approach is particularly advantageous for this compound due to its symmetric aspects, allowing for the separate synthesis of similar structural units. wikipedia.orgmdpi.com The unified and highly convergent total syntheses of related compounds, (+)-macrosphelides A and B, have also been described, highlighting the utility of this strategy within the macrosphelide family. acs.org

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is deconstructed into simpler, readily available starting materials. chemistry.coach For this compound, the retrosynthetic analysis reveals a strategy centered on key bond disconnections to simplify the complex macrocyclic structure into manageable synthetic intermediates. lookchem.com

The 16-membered macrolactone core of macrosphelides is typically retrosynthetically divided into three hydroxy acid fragments. mdpi.com A crucial observation is that two of these fragments possess nearly identical carbon frameworks, suggesting that an efficient synthesis of a single monomeric unit could be adapted for the construction of a significant portion of the molecule. mdpi.com

A key retrosynthetic disconnection for this compound involves breaking the macrocycle to a seco-acid precursor. The formation of the macrocycle is often planned via a macrolactonization reaction, such as the Yamaguchi macrolactonization. mdpi.com However, for macrosphelides J and K, a revised strategy was necessary as an earlier intramolecular nitrile oxide–olefin cycloaddition approach did not yield the correct stereochemistry at the C-12 position. lookchem.com This led to a revised retrosynthesis focusing on an asymmetric intermolecular nitrile oxide–olefin cycloaddition to install the required stereochemistry and a masked form of the unstable γ-keto-α-hydroxy acid moiety. lookchem.com

The retrosynthesis of this compound can be envisioned as follows (Scheme 1):

Disconnection 1 (Macrolactonization): The macrocycle is opened at one of the ester linkages to give a linear seco-acid precursor.

Disconnection 2 (Esterification): The seco-acid is further broken down into smaller hydroxy acid fragments.

Disconnection 3 (Key Fragment Synthesis): The synthesis of these fragments is planned from simple, chiral starting materials. A key fragment for this compound is an isoxazoline (B3343090) intermediate, which serves as a precursor to the γ-keto-α-hydroxy acid portion of the molecule. lookchem.comresearchgate.net

This revised strategy, prompted by challenges in controlling stereochemistry, underscores the iterative nature of synthetic planning. lookchem.com

Key Methodologies and Reaction Development

The successful synthesis of this compound relied on the development and application of several key chemical reactions. These methodologies were crucial for controlling stereochemistry and constructing the challenging structural motifs of the molecule.

Diastereoselective Olefin-Nitrile Oxide Cycloaddition

A pivotal reaction in the synthesis of this compound is the diastereoselective [3+2] cycloaddition between a nitrile oxide and an olefin. lookchem.comresearchgate.net This reaction is instrumental in forming an isoxazoline ring, which acts as a masked precursor for the labile β-hydroxy ketone functionality present in the final product. mdpi.comresearchgate.net

In the synthesis of (-)-macrosphelides J and K, an initial intramolecular nitrile oxide-olefin cycloaddition (INOC) strategy proved unsuccessful in establishing the correct stereochemistry at the C-12 position. lookchem.com To overcome this, an asymmetric intermolecular nitrile oxide-olefin cycloaddition was employed. lookchem.com The cycloaddition of aldoxime 8 with acrylate (B77674) 9 , which was prepared from (1R)-(+)-2,10-camphorsultam, proceeded with high diastereoselectivity (dr >10:1) to furnish the desired isoxazoline 7 in 78% yield. lookchem.com

The high level of stereocontrol in this reaction is a notable achievement and was essential for the successful synthesis of this compound. lookchem.com The stereochemical outcome of such cycloadditions can be influenced by the nature of the allylic oxygen substituent on the olefin. nih.gov

Reductive N-O Bond Cleavage Techniques

Following the cycloaddition, the isoxazoline ring needs to be opened to unmask the β-hydroxy ketone functionality. This is achieved through the reductive cleavage of the N-O bond within the isoxazoline. A variety of reagents and conditions can be used for this transformation, including catalytic hydrogenation with Raney-Ni, reduction with zinc in acetic acid, or using molybdenum-based reagents like Mo(CO)₆. lookchem.combaranlab.org

In the context of the this compound synthesis, the reductive cleavage of the isoxazoline intermediate was a critical and challenging step. researchgate.net The choice of reducing agent is crucial to avoid unwanted side reactions and to ensure the survival of other sensitive functional groups within the molecule. While hydrogenolysis in the presence of Pd/C led to saturation of an olefin, other methods were explored to achieve the desired selective N-O bond cleavage. lookchem.com The use of Mo(CO)₆ in wet acetonitrile (B52724) has been shown to be effective in reductively cleaving isoxazoline intermediates to the corresponding β-hydroxy ketones in related macrosphelide syntheses. baranlab.org Metal-free reductive cleavage methods have also been developed, offering milder alternatives. organic-chemistry.org

O-Alkylation of β-Hydroxy Ketone Intermediates

A key structural feature of this compound is the alkoxy group at the C-12 position. The introduction of this group is accomplished via the O-alkylation of a labile β-hydroxy ketone intermediate, which is generated from the reductive cleavage of the isoxazoline ring. researchgate.netresearchgate.netresearchgate.net

Ring-Closing Metathesis (RCM) in Macrolactonization

Ring-Closing Metathesis (RCM) has emerged as a powerful and effective strategy for the macrocyclization step in the synthesis of macrosphelides, including precursors to this compound. acs.orgwikipedia.orgresearchgate.net This method offers an alternative to classical lactonization techniques. mdpi.com

A notable application of RCM in macrosphelide synthesis was reported by the Nemoto group. mdpi.com Their approach involved the synthesis of a diene precursor which, upon treatment with a Grubbs catalyst, underwent intramolecular metathesis to form the 16-membered macrolactone core. acs.orgmdpi.com The reaction typically utilizes a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, and is often carried out in a refluxing solvent like dichloromethane (B109758) (CH2Cl2). mdpi.com

The efficiency of the RCM reaction was found to be sensitive to steric factors around the reacting double bonds. For instance, the presence of certain protecting groups, such as the p-methoxybenzyl (PMB) group at the C-14 position, was observed to hinder the reaction. mdpi.com This suggests that the insertion of the substrate into the ruthenium catalyst's coordination sphere is sterically demanding. mdpi.com Despite these challenges, RCM has been successfully applied to the synthesis of various macrosphelide analogues and core structures. mdpi.comnih.gov

Table 1: Key RCM Reaction in Macrosphelide Synthesis

| Precursor | Catalyst | Conditions | Product | Reference |

| Acyclic diene with acrylate and allyl moieties | Grubbs' Second Generation Catalyst | Refluxing CH2Cl2 | 16-membered macrolactone skeleton | mdpi.com |

This strategy represents a significant advancement, providing a convergent and efficient route to the macrosphelide framework. mdpi.comnih.gov

Yamaguchi Macrolactonization and Variants

The Yamaguchi macrolactonization is a widely employed and reliable method for the formation of the 16-membered ring in the synthesis of macrosphelides. mdpi.commdpi.com This method involves the esterification of a hydroxy acid precursor, known as a seco-acid, under specific conditions. pharm.or.jp The reaction is typically carried out using 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine (B128534) (Et3N), followed by the addition of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the cyclization. pharm.or.jpacs.org

The Yamaguchi protocol has been a cornerstone in many total syntheses of macrosphelides. mdpi.comsemanticscholar.org For instance, in the synthesis of Macrosphelide C, the well-established Yamaguchi lactonization was used for the final macrocyclization step. mdpi.com Similarly, it was employed in the synthesis of Macrosphelide D and other isomers. mdpi.com

Variants and other classical macrolactonization methods like the Corey-Nicolaou and Keck methods have also been considered, though Yamaguchi esterification remains one of the most frequently utilized due to its general effectiveness. lookchem.comsnnu.edu.cn

Table 2: Representative Yamaguchi Macrolactonization in Macrosphelide Synthesis

| Seco-Acid Precursor | Reagents | Product | Reference |

| Hydroxy carboxylic acid | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | Macrosphelide macrolactone | pharm.or.jpacs.org |

Horner-Emmons Olefination in Fragment Assembly

The Horner-Wadsworth-Emmons (HWE) olefination is a crucial tool for the construction of carbon-carbon double bonds with high stereoselectivity, and it has been extensively used in the assembly of fragments during macrosphelide synthesis. conicet.gov.arnrochemistry.comorganic-chemistry.org This reaction typically involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone to produce an alkene, predominantly with an (E)-configuration. organic-chemistry.org

In the context of macrosphelide synthesis, the HWE reaction has been applied to couple key building blocks. mdpi.com For example, a phosphonate synthon can be reacted with an aldehyde fragment to elongate a carbon chain and introduce an α,β-unsaturated ester moiety, a common structural feature in macrosphelides. mdpi.commdpi.com One synthetic approach involved the olefination of a phosphonate with allyl glyoxalate to construct a key segment of the macrosphelide skeleton. mdpi.com

The reaction conditions for HWE olefinations can be tuned to influence the stereochemical outcome. While the standard HWE reaction favors the E-isomer, modifications such as the Still-Gennari olefination can be used to obtain Z-alkenes. nrochemistry.com

Table 3: Application of Horner-Emmons Olefination in Macrosphelide Synthesis

| Phosphonate Fragment | Aldehyde Fragment | Product | Key Feature | Reference |

| Methyl phosphonate derivative | Allyl glyoxalate | Allylic alcohol after reduction | Fragment coupling | mdpi.com |

| Phosphonoacetate derivative | Aldehyde precursor | α,β-unsaturated ester | Chain elongation | mdpi.com |

Chelation-Controlled Reduction Strategies

Stereoselective reduction of ketone functionalities is a critical step in establishing the correct stereochemistry of the hydroxyl groups in the macrosphelide core. Chelation-controlled reduction strategies are often employed to achieve high diastereoselectivity. dntb.gov.ua

This approach relies on the ability of a chelating agent to coordinate with a Lewis acidic metal center and a nearby oxygen atom in the substrate, thereby directing the hydride delivery from a specific face of the carbonyl group. For example, the reduction of a ketone precursor of Macrosphelide B with zinc borohydride (B1222165) (Zn(BH4)2) afforded the anti-alcohol with high stereoselectivity (15:1). acs.org This outcome is attributed to the formation of a rigid chelate intermediate that blocks one face of the ketone. acs.org

However, the stereochemical outcome can be highly dependent on the specific substrate and reaction conditions. In the synthesis of Macrosphelide A, the reduction of a similar ketone intermediate with Zn(BH4)2 at low temperatures resulted in a nearly 1:1 mixture of anti and syn alcohols. acs.orgcapes.gov.br In contrast, using sodium borohydride (NaBH4) in methanol (B129727) led to the preferential formation of the syn isomer with high selectivity (>10:1). acs.org This highlights the subtle interplay of steric and electronic effects that govern the stereoselectivity of these reductions.

Table 4: Stereoselective Reductions in Macrosphelide Synthesis

| Ketone Substrate | Reducing Agent | Conditions | Major Product Diastereomer | Diastereoselectivity | Reference |

| Macrosphelide B precursor | Zn(BH4)2 | - | anti-alcohol | 15:1 | acs.org |

| Macrosphelide A precursor | Zn(BH4)2 | < -90 °C | anti/syn mixture | ~1:1 | acs.orgcapes.gov.br |

| Macrosphelide A precursor | NaBH4/MeOH | -15 °C | syn-alcohol | >10:1 | acs.org |

Oxidation and Stereoselective Reduction Sequences

The synthesis of macrosphelides often involves strategic oxidation and subsequent stereoselective reduction steps to install key functionalities and stereocenters. organic-chemistry.org A notable example is the use of a furan (B31954) ring as a latent carboxylic acid precursor. acs.org

In one synthetic route, a furan-containing fragment was oxidized using N-bromosuccinimide (NBS) followed by a Pinnick oxidation (sodium chlorite, NaClO2). mdpi.comacs.org This sequence effectively converted the 2-substituted furan into a 4-oxo-2-alkenoic acid, which is a key intermediate for macrolactonization. acs.org

Following such oxidation steps, stereoselective reduction of the resulting carbonyl groups is crucial. As discussed in the previous section, various reducing agents can be employed to control the stereochemistry of the newly formed alcohol centers. For example, after the furan oxidation to generate a ketone, a chelation-controlled reduction can be used to set the stereochemistry at that position. acs.org Additionally, Sharpless asymmetric epoxidation has been utilized for chiral resolution of allylic alcohols, which are then carried forward to construct key fragments. semanticscholar.org

These oxidation/reduction sequences are powerful tools for the stereocontrolled construction of the complex oxygenated framework of this compound and its analogs.

Carbonylative Cyclization Approaches

An innovative approach to the synthesis of the macrosphelide skeleton involves a palladium-catalyzed carbonylative cyclization. mdpi.compurdue.edu This strategy is particularly noteworthy as it offers an alternative to the more traditional macrolactonization methods and has been adapted for combinatorial synthesis. mdpi.com

In this approach, a linear precursor containing a vinyl iodide and a hydroxyl group is subjected to palladium-catalyzed carbon monoxide (CO) insertion. mdpi.com This forms an acyl-palladium intermediate which is then intramolecularly trapped by the hydroxyl group to forge the macrolactone ring. mdpi.compurdue.edu This method was successfully applied to the synthesis of a library of 122 macrosphelide isomers, demonstrating its robustness and utility for generating structural diversity. mdpi.com The reaction was even performed on a solid support, facilitating the high-throughput synthesis of analogues. mdpi.compurdue.edu

This carbonylative macrocyclization represents a significant departure from the more common seco-acid cyclizations and showcases the power of transition metal catalysis in the synthesis of complex natural products. mdpi.com

Table 5: Carbonylative Cyclization in Macrosphelide Synthesis

| Precursor | Catalyst | CO Pressure | Key Transformation | Reference |

| Resin-bound vinyl iodide with a free hydroxyl group | Pd(0) catalyst | - | Macrocyclization via CO insertion | mdpi.com |

Chiral Building Block Synthesis for this compound

The total synthesis of this compound relies on the use of enantiomerically pure chiral building blocks to establish the multiple stereocenters present in the molecule. researchgate.netenamine.net These building blocks are typically derived from the "chiral pool," utilizing readily available and inexpensive natural products like amino acids, sugars, or hydroxy acids. semanticscholar.orgresearchgate.net

Key chiral starting materials for macrosphelide synthesis include:

(S)- and (R)-3-hydroxybutyrate: These provide the C4 chiral unit found in the macrosphelide core. nih.govresearchgate.net

(S)-lactic acid: This is a common source for the C2 chiral fragment. acs.orgresearchgate.net

Sugars: Carbohydrates such as D-glucose have been used as chiral templates to construct more complex fragments containing multiple stereocenters. mdpi.comresearchgate.net

(S)-malic acid: This has been used to generate specific chiral fragments for the synthesis of certain macrosphelide analogues. researchgate.net

The synthesis of these building blocks often involves standard organic transformations such as protection/deprotection, oxidation, reduction, and chain elongation to convert the simple chiral starting materials into the more complex fragments required for coupling and subsequent cyclization. semanticscholar.orgresearchgate.net For instance, enzymatic resolution has been employed to separate racemic mixtures, providing access to enantiomerically pure intermediates. semanticscholar.org The synthesis of Macrosphelide J and K, for example, involved the structural determination through total synthesis, which relied on the assembly of precisely defined chiral building blocks. semanticscholar.orgmdpi.com

Table 6: Common Chiral Starting Materials for Macrosphelide Synthesis

| Chiral Starting Material | Resulting Fragment Stereochemistry | Typical Use in Macrosphelide Synthesis | Reference(s) |

| Methyl (S)-(+)-3-hydroxybutyrate | C4 unit with (S) stereochemistry | Construction of the main chain | acs.orgnih.govresearchgate.net |

| Methyl (S)-(-)-lactate | C2 unit with (S) stereochemistry | Construction of the side chain | acs.orgresearchgate.net |

| Diacetone glucose | Multiple stereocenters | Template for complex fragment synthesis | researchgate.net |

| (S)-malic acid | C4 dicarboxylic acid derivative | Source of specific stereocenters | researchgate.net |

The availability of these chiral building blocks in both enantiomeric forms is crucial for the synthesis of the full range of natural macrosphelides and their stereoisomers. semanticscholar.org

Utilization of Naturally Derived Chiral Precursors

A common and efficient strategy in the synthesis of complex chiral molecules like this compound is the "chiral pool" or "chiron" approach. This method leverages naturally occurring, enantiomerically pure compounds as starting materials, thereby incorporating pre-existing stereocenters into the synthetic target and reducing the need for creating all stereocenters from scratch.

In the context of the broader macrosphelide family, syntheses frequently commence from readily available carbohydrate or hydroxy acid precursors. For instance, the total synthesis of Macrosphelide M was achieved using diacetone glucose and (S)-malic acid, where the stereocenters of the sugar were used to establish multiple stereocenters in the final product. jst.go.jp Similarly, Macrosphelides A and E have been synthesized from carbohydrate precursors, and a total synthesis of Macrosphelides C and F was accomplished starting from the sugar L-(+)-arabinose. jst.go.jpsemanticscholar.org

For the synthesis of the key fragments of this compound, synthetic chemists have employed similar principles, utilizing commercially available chiral materials to serve as the foundation for the molecule's stereochemically rich structure. This approach is advantageous as it builds upon the inherent chirality provided by nature to construct complex architectures efficiently. The synthesis plan typically involves dissecting the target macrolide into several key fragments, each of which can be synthesized from a suitable chiral precursor before they are ultimately coupled together.

Asymmetric Synthesis of Key Stereocenters

While chiral precursors provide a strong stereochemical foundation, the total synthesis of this compound also requires the creation of new stereocenters with high precision. This is accomplished through asymmetric synthesis, where a reaction creates a chiral unit in a way that produces unequal amounts of the possible stereoisomers.

A pivotal method employed in the total synthesis of (-)-Macrosphelide K is the Intramolecular Nitrile Oxide-Olefin Cycloaddition (INOC) reaction. acs.orgresearchgate.net This powerful reaction is used to construct the 16-membered macrocyclic skeleton of the molecule. The INOC reaction proceeds through a concerted mechanism, which allows for the efficient transfer of chirality and the simultaneous formation of the large ring and new stereocenters. mdpi.com

The significance of this strategy lies in its ability to control the stereochemical outcome during the critical macrocyclization step. In the synthesis of this compound, an asymmetric INOC approach was effectively applied to achieve the desired stereochemistry of the macrolactone core. researchgate.net This method avoids potential side reactions like epimerization (the undesired inversion of a stereocenter) that can occur under other cyclization conditions, such as some macrolactonization methods. researchgate.netmdpi.com The stereoselectivity of the INOC reaction can be influenced by various factors, including the use of chiral catalysts, to favor the formation of the desired diastereomer. mdpi.com

The table below summarizes the key strategic elements in the synthesis of this compound.

| Synthetic Strategy | Description | Key Application in this compound Synthesis |

| Chiral Pool Synthesis | Utilization of naturally occurring, enantiopure compounds (e.g., sugars, amino acids) as starting materials to provide a stereochemical scaffold. | Key fragments of this compound are constructed from readily available chiral precursors, embedding initial stereocenters into the molecule. |

| Asymmetric Synthesis | Reactions that create new stereocenters with a strong preference for one stereoisomer over others. | The Asymmetric Intramolecular Nitrile Oxide-Olefin Cycloaddition (INOC) is a crucial step to form the 16-membered ring and concurrently establish key stereocenters with high control. researchgate.net |

By combining the use of precursors from the chiral pool with powerful asymmetric reactions like the INOC, chemists have been able to successfully achieve the challenging total synthesis of (-)-Macrosphelide K and definitively establish its absolute stereostructure. dntb.gov.uapusan.ac.kr

Chemical Modifications and Analogue Development of Macrosphelides

Design Principles for Macrosphelide K Derivatives

The design of novel macrosphelide analogues is guided by principles derived from comprehensive structure-activity relationship (SAR) studies across the macrosphelide family. mdpi.comkcl.ac.uk Although much of the derivatization work has been performed starting from more abundant analogues like Macrosphelide A (MSA), the insights gained are considered applicable to the entire class, including this compound.

Initial SAR information was obtained by comparing the biological activities of naturally occurring isomers and through simple chemical transformations. mdpi.comresearchgate.net For instance, the oxidation of the C14-hydroxyl group of MSA to a ketone yields Macrosphelide B (MSB), providing early clues about the influence of this functional group. researchgate.net

Key design principles that have emerged include:

Side-Chain Modification: It has been hypothesized that the substituent at the C3 position can be altered without a significant loss of activity, suggesting that this position is a prime target for modification to improve properties like lipophilicity and metabolic stability. nih.gov

Chimeric Molecules: A powerful design strategy involves creating hybrid molecules that combine the macrosphelide scaffold with pharmacophores from other potent natural products. mdpi.com Inspired by the 16-membered macrolide structure of the potent anticancer agent epothilone (B1246373), researchers designed chimeras incorporating epothilone's thiazole (B1198619) side chain onto the macrosphelide skeleton. mdpi.commdpi.com This approach led to derivatives with significantly enhanced apoptosis-inducing activity. mdpi.compharm.ai

Oxidation State at C8 and C14: The oxidation state of the C8 and C14 positions plays a significant role in cytotoxicity. Studies on various isomers, including diketo-derivatives, suggest that a carbonyl group at these positions can be linked to cytotoxic effects. mdpi.comkcl.ac.uk

Scaffold Diversification Strategies

To thoroughly explore the chemical space around the macrosphelide core and identify novel pharmacophores, researchers have employed scaffold diversification strategies. semanticscholar.orgnih.gov This involves making significant alterations to the fundamental ring structure of the molecule.

The size of the macrolide ring has been identified as a critical parameter for biological activity. To investigate this, both ring-contracted and ring-expanded analogues of the natural 16-membered macrosphelide scaffold have been synthesized. mdpi.comresearchgate.net

Ring-Contraction: A 15-membered Macrosphelide B analogue (84) was prepared to assess the impact of a smaller ring size. mdpi.comresearchgate.net The synthesis involved a strategic esterification sequence followed by a ring-closing metathesis (RCM) reaction to form the 15-membered lactone. researchgate.net

Ring-Expansion: 18-membered macrolides have also been pursued. mdpi.com The synthesis of these ring-enlarged analogues (e.g., 90-93) was achieved by esterifying a known synthetic intermediate with different carboxylic acids and then utilizing RCM for macrocyclization. mdpi.comresearchgate.net

These studies into modifying the ring size have been crucial for understanding the spatial requirements for the interaction of macrosphelides with their biological targets. researchgate.net

| Analogue Type | Ring Size | Key Synthetic Strategy | Purpose of Modification |

|---|---|---|---|

| Ring-Contracted | 15-membered | Esterification, Ring-Closing Metathesis (RCM) | Investigate SAR, assess impact of smaller macrocycle |

| Natural Scaffold | 16-membered | - | Baseline for activity comparison |

| Ring-Expanded | 18-membered | Esterification, Ring-Closing Metathesis (RCM) | Investigate SAR, assess impact of larger macrocycle |

Introducing heteroatoms other than oxygen into the macrosphelide scaffold is a key diversification strategy to create analogues with novel properties.

Aza-Macrosphelides: The replacement of one of the ester oxygen atoms with a nitrogen atom to form an amide linkage results in aza-macrosphelides. mdpi.comu-toyama.ac.jp This modification introduces a hydrogen-bond donor (the N-H group), which can lead to new molecular interactions and potentially alter the conformation and biological activity of the molecule. mdpi.com Various aza-analogues, such as N-10 MS and N-16 MS derivatives (e.g., 129-134), have been synthesized and evaluated. mdpi.comu-toyama.ac.jp The synthesis typically involves the coupling of amino-alcohol building blocks and employs RCM for the final ring closure. mdpi.comacs.org

Other Heterocyclic Incorporations: Beyond modifying the core scaffold, various heterocyclic rings have been attached to the side chains of macrosphelides to enhance potency. The introduction of a thiazole side chain, inspired by epothilone, proved to be a highly successful strategy. mdpi.commdpi.com Similarly, pyridine-substituted derivatives have been synthesized; for example, 3-pyridyl-MS (116) was found to be nearly as potent as its 2-pyridyl counterpart (114) in inducing apoptosis. mdpi.comresearchgate.net However, not all heterocyclic additions are beneficial, as a benzimidazole-substituted analogue showed no apoptotic activity, highlighting the specific nature of the SAR. mdpi.com

| Compound | Modification | Concentration (µM) | Apoptotic Activity (DNA Fragmentation) |

|---|---|---|---|

| Aza-MS (124) | Oxygen at O1 replaced by NH | 10 | + |

| Keto-aza-MS (125) | O1 replaced by NH, C14=O | 10 | ++ |

| N10-aza-MS (129) | Oxygen at O10 replaced by NH | 10 | - |

| Keto-N10-aza-MS (130) | O10 replaced by NH, C8=O | 10 | ++ |

Activity Scale: - (inactive), + (active), ++ (highly active)

Functional Group Modifications

Subtle modifications of the existing functional groups on the macrosphelide scaffold provide a way to fine-tune the electronic and steric properties of the molecule, leading to optimized activity.

The secondary hydroxyl groups at positions C8 and C14 are common targets for functional group modification. The very first derivatization of macrosphelides involved the oxidation of the C14-hydroxyl of MSA using pyridinium (B92312) dichromate (PDC). researchgate.net This reaction was not perfectly selective and yielded a mixture of the desired Macrosphelide B (14-keto), along with 8-keto MS and diketo-MS. mdpi.comresearchgate.net

Later, more controlled oxidative derivatization of the macrosphelide core was achieved using reagents like selenium dioxide. clockss.org This approach allowed for the synthesis of various analogues, including natural products like Macrosphelide A and C, from a common precursor, providing a valuable method for generating diversity for SAR studies. u-toyama.ac.jpclockss.org The isomers produced through these oxidation reactions were instrumental in determining that the stereochemistry and presence of hydroxyl versus keto groups at C8 and C14 significantly impact biological function. clockss.org

The carbonyl groups, both in the ester linkages and at the C8 or C14 positions in keto-analogues like Macrosphelide B, are also key sites for chemical manipulation.

Introduction of Side Chains (e.g., Thiazole, Pyridine)

The introduction of heterocyclic side chains to the macrosphelide scaffold has been a key strategy to modulate its biological properties. Inspired by the structures of other potent natural products, researchers have incorporated moieties such as thiazole and pyridine (B92270) to create novel analogues with enhanced activity. mdpi.comnih.gov

The synthesis of these analogues often utilizes a ring-closing metathesis (RCM) strategy. mdpi.com For instance, pyridine-substituted macrosphelides have been prepared by applying Wittig and Brown allylation reactions to a formylpyridine to generate a homoallylic alcohol intermediate. mdpi.com This intermediate is then subjected to a sequence of esterification, deprotection, and cyclization to yield the final macrolactone. mdpi.com Both 2-pyridyl and 3-pyridyl macrosphelide analogues have been synthesized, with studies indicating they possess nearly equivalent potency in inducing apoptosis in U937 human lymphoma cells. mdpi.comresearchgate.net

In a similar vein, other heterocyclic systems have been explored. The attachment of a benzimidazole (B57391) substituent to the macrosphelide skeleton was also achieved; however, this particular analogue did not show apoptotic activity, highlighting the specific structure-activity relationships at play. mdpi.comresearchgate.net The introduction of a thiazole side chain, particularly in the context of macrosphelide-epothilone hybrids, has proven to be a particularly successful modification. mdpi.comacs.org

Table 1: Activity of Macrosphelide Analogues with Heterocyclic Side Chains

| Compound Name | Side Chain | Reported Biological Activity |

|---|---|---|

| 2-pyridyl-MS (114) | 2-Pyridine | Potent apoptosis-inducing activity in U937 cells. mdpi.comresearchgate.net |

| 3-pyridyl-MS (116) | 3-Pyridine | Apoptotic potency nearly equivalent to 2-pyridyl-MS. mdpi.comresearchgate.net |

| Benzimidazole-substituted MS (118) | Benzimidazole | Did not exhibit apoptotic activity. mdpi.comresearchgate.net |

| Thiazole-substituted MS | Thiazole | Significant apoptosis-inducing activity, especially in hybrid structures. mdpi.comresearchgate.net |

Halogenation (e.g., Trifluoromethylation)

Halogenation, specifically trifluoromethylation, has been employed as a tactic to alter the electronic properties and metabolic stability of macrosphelides. mdpi.comthieme-connect.com The introduction of a trifluoromethyl (CF3) group in place of a methyl (CH3) group is a common strategy in medicinal chemistry to enhance a molecule's bioavailability and stability due to the strength of the C-F bond and the high lipophilicity of the CF3 group. thieme-connect.comthieme-connect.com

The synthesis of trifluoromethylated analogues of macrosphelide A has been successfully accomplished. thieme-connect.comjst.go.jp The rationale behind this modification was to stabilize the ester bond within the macrolactone ring, potentially improving metabolic endurance. thieme-connect.comthieme-connect.com The synthetic route involves preparing a CF3-substituted diol, which is then carried through a multi-step sequence including protection/deprotection steps, oxidation, and olefination to construct the necessary fragments for the final macrolactonization. mdpi.com This approach allows for the diversification of the electronic environment of the macrosphelide skeleton, aiming to develop more robust and potent anticancer agents. mdpi.com

Combinatorial Chemistry Approaches in Macrosphelide Library Generation

To systematically explore the structure-activity relationships (SAR) of macrosphelides, combinatorial chemistry has been utilized to generate large libraries of analogues. nih.gov This high-throughput approach allows for the simultaneous synthesis of numerous isomers and derivatives, greatly accelerating the discovery of compounds with improved properties. nii.ac.jp

A notable example involved a solid-phase synthesis strategy to create a 122-member macrosphelide library. mdpi.comresearchgate.netacs.org This was achieved through a three-component coupling strategy on a polymer support. researchgate.net A key step in this process was an unprecedented palladium-catalyzed carbonylative macrolactonization, which efficiently formed the 16-membered ring directly on the resin-bound substrate. mdpi.comnii.ac.jp This method proved superior to the Yamaguchi macrolactonization used in many earlier syntheses. mdpi.comresearchgate.net The library included both natural and unnatural stereoisomers, created by modifying chiral centers and substituents on the three primary building blocks before their assembly. mdpi.com This combinatorial approach provides a powerful platform for the extensive exploration of the chemical space around the macrosphelide core. nih.govnii.ac.jp

Chimeric Molecule Construction (e.g., Macrosphelide-Epothilone Hybrids)

A highly successful strategy in the development of advanced macrosphelide analogues has been the construction of chimeric molecules, particularly hybrids combining the macrosphelide skeleton with a side chain from epothilone. mdpi.comnih.gov Epothilones are a class of potent, 16-membered macrolide anticancer agents, and the design of these hybrids was inspired by their structural similarity to macrosphelides and their extraordinary cytotoxicity. mdpi.comsemanticscholar.org

The goal was to graft the thiazole-containing side chain of epothilone onto the macrosphelide core to enhance its intrinsic apoptosis-inducing activity. nih.govacs.org The synthesis of these chimeras was efficiently accomplished using a Ring-Closing Metathesis (RCM) strategy for the key macrocyclization step. nih.gov

The results of this approach were dramatic. While a parent diketo-macrosphelide showed only slight apoptosis-inducing activity, a hybrid molecule (referred to as compound 60 or 9 ) exhibited significant apoptosis-inducing activity against the U937 human lymphoma cell line at a 1 µM concentration. mdpi.comnih.gov This hybrid was also found to be potent against human colon carcinoma (HCT116) and gastric cancer (ASG) cells, while showing selectivity over normal fibroblasts. mdpi.com This successful enhancement of biological activity underscores the potential of chimeric molecule construction in drug discovery. nih.gov

Table 2: Activity of Macrosphelide-Epothilone Chimeric Molecules

| Compound Name | Description | Reported Biological Activity |

|---|---|---|

| Diketo-MS (15) | Parent macrosphelide structure | Slight apoptosis-inducing activity. mdpi.com |

| Hybrid 60 (also known as 9 or MSt-2 ) | Macrosphelide skeleton with epothilone's thiazole side chain at C15 | Significant apoptosis-inducing activity in U937, HCT116, and ASG cells. mdpi.comresearchgate.netnih.gov |

Structure Activity Relationship Sar Investigations of Macrosphelides

Systematic Positional and Substituent Effects on Biological Activity

Systematic modifications of the macrosphelide scaffold have provided significant insights into the contribution of different regions of the molecule to its biological profile. These studies have involved the synthesis of a wide array of derivatives, including those with altered side chains, modified core structures, and variations in ring size.

Initial SAR studies were facilitated by the oxidation of macrosphelide A (MSA), which yielded not only macrosphelide B (MSB) but also unnatural isomers such as 8-keto and diketo-macrosphelides. mdpi.com These early derivatives provided foundational knowledge for more targeted synthetic efforts. A key finding from these initial studies was the importance of the 14-carbonyl group for inducing apoptosis in human lymphoma U937 cells. mdpi.com

Subsequent research focused on creating hybrid molecules, most notably by combining the macrosphelide skeleton with the thiazole-containing side chain of epothilone (B1246373), another 16-membered macrolide with potent anticancer properties. mdpi.comnih.gov The rationale was to enhance the apoptosis-inducing activity of the parent macrosphelide. Indeed, a hybrid molecule where the epothilone side chain was introduced at the C15 position of the macrosphelide skeleton demonstrated significantly enhanced apoptosis-inducing activity compared to the parent compounds. mdpi.comresearchgate.net Interestingly, the introduction of the same side chain at the C9 position did not yield a compound with comparable potency, highlighting the critical role of the substitution site. mdpi.com

Further modifications have included the introduction of a phenyl group at the C3 position, which was found to enhance cytotoxic activity. mdpi.com The synthesis of trifluoromethylated analogs has also been explored, a common strategy in medicinal chemistry to improve metabolic stability and bioavailability. mdpi.com

| Compound/Analog Type | Modification | Key Finding on Biological Activity | Reference |

|---|---|---|---|

| Macrosphelide B (MSB) and diketo-MS | Oxidation of MSA at C14 and C8/C14 | The 14-carbonyl group is important for apoptosis induction. | mdpi.com |

| MS-Epothilone Hybrid | Thiazole (B1198619) side chain at C15 | Significantly enhanced apoptosis-inducing activity. | mdpi.comnih.gov |

| MS-Epothilone Hybrid | Thiazole side chain at C9 | Less potent than the C15 hybrid. | mdpi.com |

| 3-Phenyl-macrosphelide A | Phenyl group at C3 | Enhanced cytotoxicity. | mdpi.com |

| Ring-Contracted/Enlarged MS | 15- and 18-membered rings | Did not improve apoptosis-inducing activity. | mdpi.comnih.gov |

| Aza-macrosphelides | Nitrogen substitution for oxygen in the ring | Some analogs showed stronger apoptosis-inducing activity. | researchgate.net |

Stereochemical Influence on Biological Profile

The macrosphelide skeleton contains multiple stereocenters, and their precise spatial arrangement is crucial for biological activity. The importance of stereochemistry is underscored by the total synthesis of various natural macrosphelides and their stereoisomers. A significant advancement in this area was the development of a binary fluorous tagging method, which enabled the synthesis and separation of a 16-stereoisomer library of macrosphelides. nih.gov This library, with a fixed S-configuration at C3 and all possible configurations at the other four stereocenters, provides a powerful tool for dissecting the stereochemical requirements for activity. nih.gov While detailed biological data for each of these 16 isomers is not yet fully published, this work lays the groundwork for a comprehensive understanding of how the stereochemistry at each chiral center influences the biological profile of macrosphelides.

Conformational Analysis in Relation to SAR

The three-dimensional conformation of the 16-membered macrolide ring is a critical determinant of the biological activity of macrosphelides. It is hypothesized that modifications to the macrosphelide structure, such as alterations in ring size or the introduction of bulky substituents, can significantly impact the molecule's conformation and, consequently, its interaction with biological targets. mdpi.comnih.gov For instance, the observation that ring-enlarged and ring-contracted analogs exhibit reduced apoptosis-inducing activity suggests that these changes may distort the optimal conformation of the macrosphelide skeleton required for its biological function. mdpi.com

While the importance of conformation is widely acknowledged, detailed and systematic conformational analysis studies across a broad range of macrosphelide analogs are still somewhat limited in the published literature. Techniques such as X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the precise three-dimensional structures of molecules. acdlabs.comnih.govcrelux.com An X-ray crystal structure of the macrosphelide core has been reported, providing valuable insight into its solid-state conformation. researchgate.net However, more extensive studies correlating the solution-phase conformations of a diverse set of analogs with their biological activities would be highly beneficial for a deeper understanding of the SAR and for future rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. This method aims to develop predictive models that can guide the synthesis of new, more potent analogs. To date, there have been no specific QSAR studies published for macrosphelide K or its direct derivatives. The development of such models would require a substantial dataset of structurally diverse analogs with corresponding quantitative biological activity data. Given the growing library of synthetic macrosphelides, the development of robust QSAR models represents a promising avenue for future research to accelerate the discovery of novel macrosphelide-based therapeutic agents.

Molecular Mechanisms of Macrosphelide K Biological Activities

Cellular Target Identification and Validation

Currently, there is no specific information available in the scientific literature regarding the identification and validation of cellular targets for Macrosphelide K. Research has been conducted on other members of the macrosphelide family, such as Macrosphelide A, which has been shown to target enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle in cancer cells. However, it cannot be assumed that this compound shares these same targets without direct experimental evidence.

Induction of Programmed Cell Death Pathways

There is a lack of specific research on the induction of programmed cell death pathways by this compound. Studies on synthetic derivatives of the macrosphelide core structure have indicated the potential for this class of molecules to induce apoptosis. nih.govresearchgate.net For example, a synthetic macrosphelide derivative, MS5, has been shown to trigger apoptosis through a Fas/caspase-8-dependent pathway. researchgate.net However, these findings are not directly attributable to this compound, and dedicated studies are required to determine if and how it may induce programmed cell death.

No published studies have specifically investigated the role of this compound in the generation of reactive oxygen species (ROS). Research on some synthetic macrosphelide derivatives has suggested that the induction of apoptosis by these compounds can be linked to a rapid and transient increase in intracellular ROS. researchgate.netresearchgate.net This ROS generation was implicated in triggering the Fas/caspase-8-mediated mitochondrial pathway. researchgate.net It remains to be experimentally determined whether this compound has a similar effect on cellular ROS levels.

There is no available data from scientific literature concerning the analysis of mitochondrial dysfunction induced by this compound. In studies involving other macrosphelide derivatives, the apoptotic pathway was shown to involve the mitochondrial pathway, as evidenced by the loss of mitochondrial membrane potential. tandfonline.comtandfonline.com The specific impact of this compound on mitochondrial integrity and function has not been a subject of published research.

The involvement of this compound in caspase-dependent apoptotic signaling has not been documented. For other related macrosphelide compounds, the induction of apoptosis has been shown to be dependent on the activation of caspases, specifically caspase-8 and caspase-3. tandfonline.comtandfonline.com Pre-treatment with a pan-caspase inhibitor was found to completely block the apoptosis induced by a synthetic macrosphelide derivative. researchgate.net Without direct investigation, the role of this compound in activating caspase cascades remains unknown.

Enzyme Inhibition Studies

There are no specific enzyme inhibition studies focused on this compound reported in the scientific literature. Macrosphelide A has been identified as an inhibitor of several metabolic enzymes, including enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH). mdpi.com This inhibitory action is linked to its anti-cancer effects. Whether this compound possesses similar or different enzyme inhibitory activities is a question that awaits future research.

Glycolytic Enzyme Modulation (e.g., ENO1, ALDOA)

No data available.

TCA Cycle Enzyme Inhibition (e.g., FH)

No data available.

Glycogen Phosphorylase Inhibition

No data available.

Other Enzyme Classes (e.g., α-Amylase, α-Glucosidase, Lipase)

No data available.

Pathway Perturbation Analysis in Preclinical Models

No data available.

Computational Approaches in Macrosphelide K Research

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrjpbr.com This method is instrumental in predicting the binding mode and affinity of a ligand, such as Macrosphelide K, within the binding site of a target protein. nih.gov The process involves sampling a wide range of conformations and orientations of the ligand at the protein's active site and using a scoring function to rank the potential poses. acs.orgrsc.org

Despite the utility of this approach, a comprehensive search of scientific literature did not yield specific molecular docking studies conducted on this compound. While research on other analogues like Macrosphelide A has identified interactions with proteins such as enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH), similar analyses for this compound are not publicly available. nih.govresearchgate.net Such a study would be necessary to identify its potential protein targets and elucidate its mechanism of action at a molecular level.

Molecular Dynamics Simulations for Complex Stability and Binding Affinity

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. rjpbr.comdntb.gov.ua In drug discovery, MD simulations are used to study the stability of a ligand-protein complex, providing detailed information on its dynamic behavior and helping to calculate binding free energies. dovepress.com By simulating the complex in a solvated environment, researchers can observe conformational changes, the role of water molecules, and the persistence of key interactions, which offers deeper insights than static docking models. dntb.gov.uadovepress.com

Currently, there are no specific published molecular dynamics simulation studies focusing on this compound complexed with a protein target. For other macrosphelides, MD simulations have been used to assess the stability of the molecule within a protein's active site and to calculate binding energies. nih.govresearchgate.net Applying this technique to a this compound-protein complex, once identified, would be a critical step in validating docking predictions and understanding the thermodynamic and kinetic aspects of its binding.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and reactivity of molecules. nih.govrsc.orgnii.ac.jp These methods can provide profound mechanistic insights by calculating properties like molecular orbital energies (e.g., HOMO-LUMO gap), charge distributions, and the energies of transition states in chemical reactions. nih.govnih.gov This allows for a detailed understanding of a molecule's intrinsic reactivity and the energetic feasibility of proposed reaction mechanisms, which is difficult to probe experimentally. nih.gov

A thorough review of existing research indicates a lack of specific quantum chemical calculations applied to this compound. Such studies would be valuable for understanding its electronic properties, stability, and potential reactivity, which could inform the design of more potent or specific derivatives.

Future Perspectives in Macrosphelide K Research

Development of Chemical Probes for Biological Target Identification

A significant hurdle in the advancement of Macrosphelide K as a potential therapeutic agent is the incomplete understanding of its molecular mechanism of action. The identification of its direct biological targets is paramount to elucidating its cellular functions. nih.gov Future research will likely prioritize the development of chemical probes derived from the this compound scaffold. These probes are essential tools in chemical biology for identifying and validating the protein targets of bioactive small molecules. nih.govresearchgate.net

One promising approach is the synthesis of affinity-based probes, where the this compound core is modified to incorporate a reporter tag, such as biotin (B1667282) or a fluorescent dye, and a photoreactive group for photoaffinity labeling. rsc.org This strategy allows for the covalent cross-linking of the probe to its binding partners within a cellular context, facilitating their subsequent isolation and identification through proteomic techniques. nih.gov However, a critical challenge in this approach is the potential for the affinity tag to alter the biological activity of the parent molecule. researchgate.net Therefore, careful design and synthesis of these probes will be necessary to ensure they retain the biological activity of this compound.

Another avenue of exploration involves the use of "click chemistry" to create more sophisticated probes. This would involve synthesizing a this compound analogue with a bioorthogonal handle, such as an alkyne or azide. nih.gov This handle would then allow for the specific and efficient attachment of a reporter tag after the probe has interacted with its cellular targets, minimizing potential steric hindrance from the tag.

The successful identification of this compound's targets will not only clarify its mechanism of action but also pave the way for the rational design of second-generation analogues with improved potency and selectivity. Furthermore, it could reveal novel therapeutic targets and pathways, contributing to a broader understanding of cellular biology.

Exploration of Advanced Immunomodulatory Potential

The macrolide class of compounds is well-regarded for its immunomodulatory properties, independent of its antimicrobial effects. nih.govnih.gov These effects are often characterized by the down-regulation of pro-inflammatory cytokines and the modulation of leukocyte function. nih.govmdpi.com Given that Macrosphelide B, a close structural relative of this compound, has demonstrated potent immunosuppressant activity, there is a strong rationale for a more in-depth investigation into the immunomodulatory potential of this compound.

Future studies should aim to systematically evaluate the effects of this compound on various components of the innate and adaptive immune systems. This would involve a battery of in vitro and in vivo assays to measure its impact on the proliferation and function of T-cells and B-cells, the activity of macrophages and neutrophils, and the production of a wide array of cytokines and chemokines. The results of such studies could position this compound as a lead compound for the development of novel treatments for chronic inflammatory and autoimmune diseases. researchgate.net

A key area of focus will be to determine if this compound can replicate or exceed the known immunomodulatory effects of other macrolides, such as the reduction of neutrophil counts and the suppression of key inflammatory mediators like interleukin-8 (IL-8), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, exploring its effects on signaling pathways central to the inflammatory response, such as the NF-κB pathway, will provide a more detailed mechanistic understanding. By delineating the precise immunomodulatory profile of this compound, researchers can identify its potential therapeutic niche and guide its future clinical development.

New Methodologies for Synthesis of Complex this compound Analogues

The advancement of this compound from a laboratory curiosity to a viable therapeutic candidate will heavily rely on the ability to synthesize a diverse library of complex analogues for structure-activity relationship (SAR) studies. While the total synthesis of macrosphelides has been achieved, the construction of their macrocyclic core remains a significant challenge in medicinal chemistry. researchgate.net Future research will undoubtedly leverage and refine modern synthetic methodologies to overcome these hurdles.

Furthermore, the development of fully synthetic and convergent routes to macrolides is opening up new possibilities for generating structural diversity that is not accessible through traditional semi-synthesis from fermentation products. nih.govresearchwithnj.com These strategies involve the assembly of the macrolide from smaller, more readily available chemical building blocks, allowing for greater flexibility in modifying the core structure. nih.gov By embracing these new synthetic platforms, researchers will be able to systematically modify various positions of the this compound scaffold, leading to the discovery of analogues with enhanced biological activity, improved pharmacokinetic properties, and reduced off-target effects. chemistryworld.com The creation of such a library of analogues is an indispensable step in the journey to optimize this compound for potential therapeutic applications.

Q & A

Q. What experimental methods are used to isolate and characterize Macrosphelide K?

this compound is isolated from Paraconiothyrium sporulosum FO-5050 cultures using solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques like HPLC or silica gel column chromatography. Structural characterization employs NMR spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm its 16-membered macrolide structure. Purity is validated via melting point analysis and HPLC retention time consistency .

Q. What are the primary biological activities of this compound?

this compound exhibits potent inhibition of cell adhesion (e.g., HL-60 leukemia cells to LPS-activated HUVECs) with an IC₅₀ value of 3.5 µM (comparable to Macrosphelide A). It also shows antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus MIC <500 µg/ml) and selective antifungal effects. Notably, it lacks cytotoxicity at concentrations up to 100 µg/ml, making it suitable for in vivo studies .

Q. How do researchers validate the identity of newly synthesized this compound analogs?

Synthetic analogs require comparative analysis with natural this compound using:

- Stereochemical confirmation : X-ray crystallography or NOESY NMR.

- Functional assays : Cell adhesion inhibition (E-selectin/sLex binding assays) to confirm bioactivity retention.

- Chromatographic co-elution : HPLC spiking experiments with natural isolates .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-metastatic activity?

this compound disrupts sLex/E-selectin interactions, critical for cancer cell metastasis. Methodological approaches include:

- Surface plasmon resonance (SPR) to measure binding affinity between sLex and E-selectin in the presence of this compound.

- Gene expression profiling (qRT-PCR) to assess downregulation of adhesion molecules (e.g., ICAM-1) in treated cancer cells.

- In vivo metastasis models : Tail-vein injection of B16/BL6 melanoma cells in mice, followed by histopathological analysis of lung metastases .

Q. How can contradictions in IC₅₀ values across studies be resolved?

Discrepancies often arise from assay variability (e.g., endothelial cell activation protocols or adhesion timeframes). Researchers should:

- Standardize cell lines : Use authenticated HL-60 and HUVECs (ATCC-certified).

- Control LPS concentrations : Ensure consistent activation (e.g., 1 µg/ml LPS for 24 hours).

- Cross-validate with orthogonal assays : Compare static adhesion assays with flow-based shear stress models .

Q. What strategies optimize the total synthesis of this compound for scalable production?

Key challenges include stereoselective macrolactonization and functional group compatibility. Advanced approaches involve: